dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRVVUSBZJFOJO-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007801 | |
| Record name | Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87813-05-6 | |
| Record name | Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-pyrrolidine-3,4-dicarboxylic acid.
Esterification: The carboxylic acid groups are esterified using methanol and an acid catalyst to form the dimethyl ester.
Benzylation: The pyrrolidine nitrogen is then benzylated using benzyl bromide in the presence of a base like sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide and sodium hydride in anhydrous conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Scientific Research Applications
-
Chiral Building Block
- Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is widely used as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals.
-
Enzyme Inhibition Studies
- The compound has been investigated for its potential role in enzyme inhibition. Its stereochemistry enables effective interaction with specific enzymes, potentially modulating various biochemical pathways. Research indicates that it may inhibit enzymes involved in metabolic processes, making it a candidate for therapeutic applications .
-
Drug Development
- Ongoing research explores its application in drug development, particularly as a ligand in biochemical assays. The ability to interact selectively with biological targets positions this compound as a valuable tool in designing new therapeutics.
- Synthetic Methodologies
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimalarial Agents : Research has indicated that derivatives of pyrrolidines can exhibit antimalarial properties. The compound's structural modifications have been explored to enhance potency against malaria parasites .
- Pharmacological Profiles : A systematic evaluation of various analogs has shown that modifications on the benzyl ring can significantly affect potency. For instance, introducing electron-donating groups has led to increased biological activity .
Mechanism of Action
The mechanism of action of dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The stereochemistry of the compound is critical in determining its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of metabolic processes.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate significantly influences its physicochemical and biological properties. Key stereoisomers include:
Implications :
Ester Group Variations
Replacing methyl esters with bulkier groups (e.g., ethyl, benzyl) impacts molecular interactions:
Research Findings :
- Diethyl derivatives were explored for macrocycle synthesis but faced challenges in forming stable adducts with 3,3-dimethylglutaric anhydride, likely due to steric bulk .
- Methyl esters, as in the (3S,4S) compound, enable tighter transition states in cyclization reactions, enhancing synthetic utility.
Stability and Commercial Availability
The (3S,4S) enantiomer is commercially available at higher purity (>95%) compared to other stereoisomers (e.g., 95% for (3R,4S)), reflecting demand in precision-driven fields . Its storage at 2–8°C contrasts with the ambient stability of some analogs, suggesting greater susceptibility to hydrolysis or thermal decomposition .
Biological Activity
Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a chiral compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural and biological properties. This compound features a five-membered nitrogen-containing heterocyclic structure with two ester groups at the 3 and 4 positions of the pyrrolidine ring. The specific stereochemistry, denoted as (3S,4S), is crucial for its interactions with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits potential biological activity primarily through enzyme inhibition. Its chiral structure allows it to effectively interact with specific enzymes and receptors, which can modulate various biochemical pathways. This property positions it as a candidate for drug development and therapeutic interventions.
The compound's mechanism of action involves fitting into active sites of enzymes due to its stereochemistry, potentially leading to significant effects on metabolic pathways. Studies have shown that its interactions may inhibit enzymes involved in critical biological processes, suggesting applications in treating diseases where these enzymes play a role.
Comparative Analysis
To highlight the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Diethyl pyrrole-3,4-dicarboxylate | Pyrrole derivative | Different alkyl groups; less chiral specificity |
| Dimethyl succinate | Dicarboxylic acid | Lacks nitrogen; simpler structure |
| Pyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Different substitution pattern |
| 1-Methylpyrrole-2-carboxylic acid | Pyrrole derivative | Contains nitrogen; different reactivity |
This compound stands out due to its specific chiral configuration and dual ester functionality that enhances its reactivity and potential biological activity compared to these similar compounds.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds similar to this compound. For example, derivatives containing β-amino acid moieties have demonstrated significant antiviral activities against various viruses including the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1). These findings suggest that modifications in the pyrrolidine structure can enhance biological activities .
Anticancer Properties
Research has also indicated that certain derivatives exhibit antiproliferative effects on glioma cell lines. The introduction of specific functional groups in the pyrrolidine structure has been linked to improved anticancer activity. This area remains an active field of investigation as researchers aim to optimize these compounds for therapeutic use .
Q & A
Q. What stability challenges arise during long-term storage, and how are they mitigated?
- Methodological Answer : The compound may undergo ester hydrolysis or oxidation. Store under inert atmosphere (N₂/Ar) at –20°C with desiccants. Periodic NMR analysis monitors degradation. For lab-scale use, prepare fresh solutions in anhydrous solvents (e.g., DMF or THF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
